
(3-Aminopyridazin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopyridazin-4-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyridazin-4-yl)methanol typically involves the reduction of a corresponding nitro compound or the direct amination of a pyridazinone derivative. One common method involves the reduction of 3-nitropyridazine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amino groups under mild conditions. The process is scalable and can be optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopyridazin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: (3-Aminopyridazin-4-yl)methane.
Substitution: N-alkylated or N-acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Aminopyridazin-4-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants .
Mecanismo De Acción
The mechanism of action of (3-Aminopyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the hydroxyl and amino groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the hydroxyl group.
4-Aminopyridine: A compound with an amino group at the 4-position of the pyridine ring.
Uniqueness
(3-Aminopyridazin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogues. Its ability to form stable complexes and its potential biological activity make it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(3-aminopyridazin-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8) |
Clave InChI |
RYJFBTKCUFOQDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC(=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



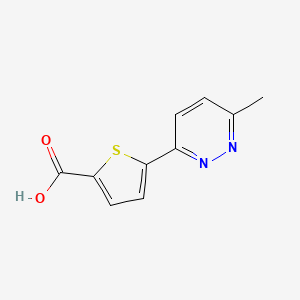
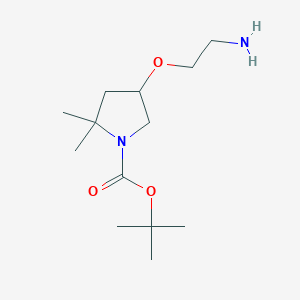

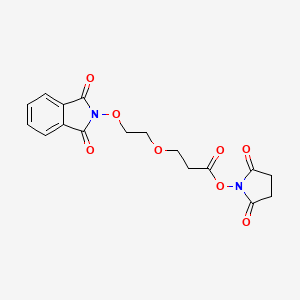
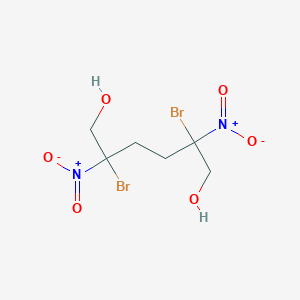
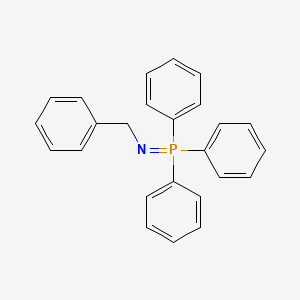

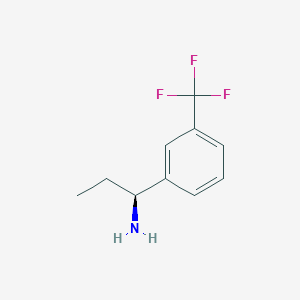

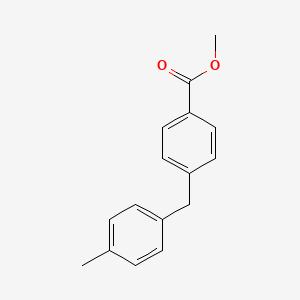
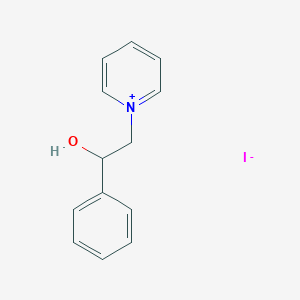
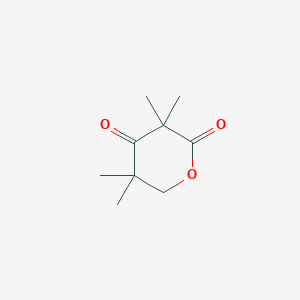
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
